molecular formula C22H24N2O6 B1265120 Jerantinine D

Jerantinine D

Cat. No.: B1265120
M. Wt: 412.4 g/mol
InChI Key: NCDJGOXCXAXUIG-PVUPTQESSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jerantinine D is an indole alkaloid that is jerantinine C substituted by an epoxy group across positions 14 and 15. Isolated from Tabernaemontana corymbosa, it exhibits cytotoxicity against human KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid ester, an aromatic ether, an indole alkaloid, a lactam, an epoxide, a member of phenols, a methyl ester and an organic heterohexacyclic compound. It derives from a jerantinine C.

Properties

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

methyl (1R,12S,13R,15R,20R)-12-ethyl-4-hydroxy-5-methoxy-16-oxo-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C22H24N2O6/c1-4-21-9-10(19(27)29-3)16-22(11-7-13(25)14(28-2)8-12(11)23-16)5-6-24(20(21)22)18(26)15-17(21)30-15/h7-8,15,17,20,23,25H,4-6,9H2,1-3H3/t15-,17+,20+,21-,22+/m1/s1

InChI Key

NCDJGOXCXAXUIG-PVUPTQESSA-N

Isomeric SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)C(=O)[C@H]5[C@@H]2O5)C6=CC(=C(C=C6N3)OC)O)C(=O)OC

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)C(=O)C5C2O5)C6=CC(=C(C=C6N3)OC)O)C(=O)OC

Origin of Product

United States

Q & A

Q. What experimental methodologies are recommended for characterizing Jerantinine D’s molecular structure?

To confirm this compound’s structure, combine spectroscopic techniques such as nuclear magnetic resonance (NMR) for stereochemical analysis and high-resolution mass spectrometry (HR-MS) for molecular weight validation. Cross-reference data with X-ray crystallography if crystalline forms are obtainable. Ensure purity (>95%) via HPLC and report solvent systems used in isolation .

Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?

Use standardized cell lines (e.g., NCI-60 cancer panels) for cytotoxicity screening. Include positive controls (e.g., paclitaxel for microtubule disruption) and solvent controls. Optimize dosing ranges (e.g., 0.1–100 μM) with triplicate replicates. Measure outcomes like IC₅₀ values and apoptosis markers (e.g., caspase-3 activation) .

Q. What analytical methods are critical for quantifying this compound in biological matrices?

Employ reverse-phase HPLC or LC-MS/MS with deuterated internal standards. Validate parameters:

  • Linearity : R² ≥ 0.99 over 3 orders of magnitude.
  • Limit of detection (LOD) : ≤1 ng/mL.
  • Recovery rates : 85–115% in spiked plasma/tissue homogenates .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Adopt a multidisciplinary approach :

  • Perform kinetic binding assays (e.g., surface plasmon resonance) to validate direct protein targets.
  • Use siRNA knockdowns to confirm pathway dependencies.
  • Replicate experiments across independent labs with shared protocols to rule out technical variability .

Q. What strategies optimize this compound’s synthetic yield while maintaining stereochemical fidelity?

  • Apply asymmetric catalysis (e.g., chiral ligands in palladium-mediated coupling).
  • Monitor reaction progress via in-situ FTIR or Raman spectroscopy .
  • Use green chemistry principles (e.g., solvent-free microwave-assisted synthesis) to reduce byproducts .

Q. How should in vivo studies be structured to assess this compound’s pharmacokinetics and toxicity?

  • Dosing regimens : Single and multiple doses in rodent models (e.g., 5–50 mg/kg, IV/oral).
  • Toxicokinetics : Measure plasma half-life (t₁/₂), Cₘₐₓ, and AUC.
  • Histopathology : Evaluate liver/kidney toxicity via H&E staining and serum biomarkers (ALT, creatinine) .

Q. What computational tools are effective for studying this compound’s structure-activity relationships (SAR)?

  • Molecular docking (AutoDock Vina) to predict binding affinities for putative targets (e.g., β-tubulin).
  • QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate with mutagenesis studies .

Methodological Challenges and Solutions

Q. How can researchers address reproducibility issues in this compound studies?

  • Document metadata : Publish raw NMR/MS spectra, chromatograms, and instrument calibration logs.
  • Use electronic lab notebooks (ELNs) for real-time data tracking.
  • Share cell lines via repositories (e.g., ATCC) with authentication certificates .

Q. What statistical frameworks are suitable for analyzing this compound’s synergistic effects in combination therapies?

  • Apply Chou-Talalay synergy analysis (CompuSyn software) to calculate combination indices (CI < 1 = synergy).
  • Use isobolograms to visualize dose-reduction potential.
  • Validate with bliss independence models .

Q. How can target identification for this compound be accelerated?

  • Chemical proteomics : Use biotinylated this compound analogs for pull-down assays followed by LC-MS/MS.
  • CRISPR-Cas9 screens to identify gene knockouts conferring resistance.
  • Cross-reference with public databases (e.g., PubChem BioAssay) .

Tables for Methodological Reference

Parameter Recommended Standard Citation
Purity validation≥95% via HPLC with dual-wavelength detection
Cytotoxicity assay controlsPaclitaxel (1–10 nM), DMSO solvent control
Synergy analysisChou-Talalay CI < 1 (CompuSyn software)
Computational Tool Application Citation
AutoDock VinaBinding affinity prediction for β-tubulin
QSARINSPredictive modeling of SAR

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jerantinine D
Reactant of Route 2
Jerantinine D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.